Technical Monograph: (2,4-Di-tert-butylphenoxy)acetic acid
Technical Monograph: (2,4-Di-tert-butylphenoxy)acetic acid
CAS Number: 18327-79-2 Molecular Formula: C₁₆H₂₄O₃ Molecular Weight: 264.36 g/mol IUPAC Name: 2-(2,4-Di-tert-butylphenoxy)acetic acid[1][2][3]
Executive Summary
(2,4-Di-tert-butylphenoxy)acetic acid is a specialized lipophilic carboxylic acid scaffold used primarily in medicinal chemistry and proteomics. Structurally, it consists of a sterically hindered 2,4-di-tert-butylphenol core ether-linked to an acetic acid moiety. This architecture imparts unique physicochemical properties: the tert-butyl groups provide significant hydrophobicity and steric bulk, while the carboxylic acid offers a versatile handle for bioconjugation, esterification, or amide coupling.
In drug discovery, this compound serves as a critical building block for modulating the lipophilicity (LogP) of lead compounds and designing Proteolysis Targeting Chimeras (PROTACs) where hydrophobic tagging is required. Its structural analog, the parent phenol, has demonstrated activity as an agonist for insect odorant receptors (Orco), suggesting potential bioactivity for the acid derivative in specific biological contexts.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
The compound is characterized by the presence of two bulky tert-butyl groups at the ortho and para positions relative to the ether linkage. This substitution pattern creates a "hydrophobic shield" around the ether oxygen, influencing metabolic stability and solubility profiles.
| Property | Data | Note |
| CAS Number | 18327-79-2 | Unique identifier for the specific 2,4-isomer.[3] |
| Molecular Weight | 264.36 g/mol | Suitable for fragment-based drug design. |
| Formula | C₁₆H₂₄O₃ | |
| Appearance | White to off-white solid | Often appears as a waxy crystalline solid due to steric disruption of crystal packing. |
| Solubility | Organic solvents (DCM, DMSO, MeOH) | Poor water solubility due to high lipophilicity. |
| pKa | ~3.5 - 4.0 (Predicted) | Typical for phenoxyacetic acid derivatives; slightly higher than acetic acid due to the electron-donating alkyl groups on the ring. |
| LogP | ~4.5 - 5.0 (Predicted) | Highly lipophilic; useful for membrane permeability modulation. |
Synthetic Pathways & Optimization
The synthesis of (2,4-Di-tert-butylphenoxy)acetic acid follows a classical Williamson ether synthesis. However, due to the steric hindrance provided by the ortho-tert-butyl group, standard protocols require optimization of solvent polarity and temperature to ensure efficient nucleophilic attack.
Reaction Mechanism
The reaction involves the deprotonation of 2,4-di-tert-butylphenol to form a phenoxide anion, which then performs an S_N2 attack on an
Optimized Protocol (Senior Scientist Note)
-
Rationale: We utilize Potassium Carbonate (
) in Acetone or DMF. is preferred over stronger bases (like NaH) to minimize side reactions, while the polar aprotic solvent enhances the nucleophilicity of the hindered phenoxide.
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-di-tert-butylphenol (1.0 eq) in anhydrous Acetone (0.5 M concentration).
-
Deprotonation: Add anhydrous Potassium Carbonate (
, 2.0 eq) and stir at room temperature for 30 minutes. The mixture may turn slightly yellow as the phenoxide forms. -
Alkylation: Add Ethyl Bromoacetate (1.2 eq) dropwise. Note: The ethyl ester is preferred over the free acid to avoid salt formation and solubility issues during the reaction.
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the phenol.[4]
-
Hydrolysis: Once the intermediate ester is formed, add an aqueous solution of Lithium Hydroxide (LiOH, 3.0 eq) directly to the reaction mixture (or after solvent swap to THF/Water 1:1) and stir at room temperature for 2 hours.
-
Workup: Acidify the mixture to pH ~2 using 1M HCl. The product will precipitate or oil out. Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexane/Ethyl Acetate if solid, or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic workflow for the production of CAS 18327-79-2 via Williamson Ether Synthesis.
Mechanistic Applications in Drug Development[12]
Hydrophobic Tagging & PROTACs
In the emerging field of targeted protein degradation, the "hydrophobic tag" strategy utilizes bulky lipophilic groups to induce protein unfolding or recruit chaperones. The 2,4-di-tert-butylphenoxy moiety mimics misfolded protein patches. By coupling the carboxylic acid of CAS 18327-79-2 to a ligand targeting a specific protein, researchers can create a bifunctional molecule that destabilizes the target protein, leading to proteasomal degradation.
LogP Modulation
For drug candidates that are too polar (low LogP) to cross the blood-brain barrier or cell membranes, conjugation with this scaffold can significantly boost lipophilicity. The acid group allows for facile amide bond formation with amine-bearing pharmacophores.
Application Logic Diagram
Figure 2: Functional mapping of the molecule's structural features to its applications in medicinal chemistry.
Analytical Characterization
To validate the synthesis, the following spectral signatures should be observed. The high symmetry of the tert-butyl groups provides distinct NMR signals.
-
¹H NMR (CDCl₃, 400 MHz):
- ~1.30 ppm (s, 9H): tert-Butyl group (position 4).
- ~1.42 ppm (s, 9H): tert-Butyl group (position 2, deshielded by oxygen).
-
~4.70 ppm (s, 2H):
methylene protons. - ~6.6 - 7.4 ppm (m, 3H): Aromatic protons (pattern depends on coupling, typically 1,2,4-substitution).
- ~10-12 ppm (br s, 1H): Carboxylic acid proton.
-
Mass Spectrometry (ESI):
-
Negative Mode (
): Calc. m/z 263.35. -
Look for the loss of
(M-44) fragment in MS/MS.
-
Handling & Safety
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at room temperature in a dry, sealed container. The compound is stable but should be protected from strong oxidizers.
-
Precaution: The lipophilic nature allows it to penetrate skin; always use nitrile gloves and standard PPE.
References
-
Santa Cruz Biotechnology. (2,4-di-tert-butylphenoxy)acetic acid (CAS 18327-79-2).[1][2][3] Product Catalog. [1][2]
-
National Institutes of Health (NIH) - PubChem. 2-(4-tert-butylphenoxy)acetic acid (Analog Reference for Physicochemical Properties). PubChem Compound Summary.
-
Zhao, Y., et al. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC - NIH. (Context on the biological activity of the parent phenol).
-
Kim, J., et al. Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors. Molecules. (Bioactivity of the core scaffold).
-
BenchChem. 2-(Tert-butoxy)acetic acid in Medicinal Chemistry. (Reference for general carboxylic acid linker applications).
